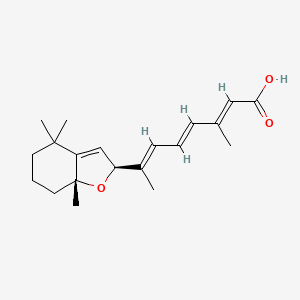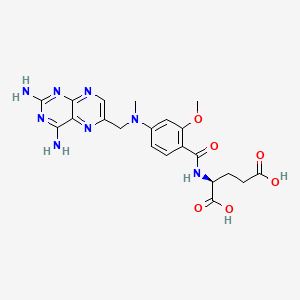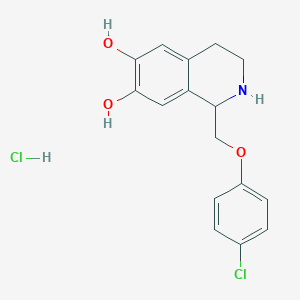
Wjb49MF6T3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of methanol and an acid catalyst to facilitate the esterification process .
Industrial Production Methods
The industrial production of DZ-2002 involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DZ-2002 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: DZ-2002 can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives.
Applications De Recherche Scientifique
DZ-2002 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and immune responses.
Medicine: Investigated for its potential therapeutic effects in autoimmune diseases such as lupus syndrome and systemic sclerosis.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
DZ-2002 exerts its effects by inhibiting the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH). This inhibition leads to the accumulation of S-adenosyl-L-homocysteine, which in turn affects various cellular processes, including methylation reactions and immune responses. The compound targets specific molecular pathways involved in inflammation and fibrosis, making it effective in treating autoimmune diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
DZ-2001: Another SAHH inhibitor with similar immunosuppressive properties.
DZ-2003: A compound with a similar structure but different pharmacokinetic properties.
Uniqueness
DZ-2002 is unique due to its low cytotoxicity and high specificity for SAHH. It exhibits potent immunosuppressive activity and has been shown to effectively prevent experimental dermal fibrosis by reversing the profibrotic phenotype in multiple cell types .
Propriétés
Numéro CAS |
33303-39-8 |
|---|---|
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
methyl (2R)-4-(6-aminopurin-9-yl)-2-hydroxybutanoate |
InChI |
InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13)/t6-/m1/s1 |
Clé InChI |
HNKGMGPCSSJYOT-ZCFIWIBFSA-N |
SMILES isomérique |
COC(=O)[C@@H](CCN1C=NC2=C(N=CN=C21)N)O |
SMILES canonique |
COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)



